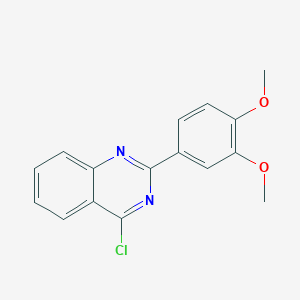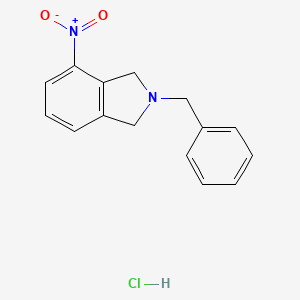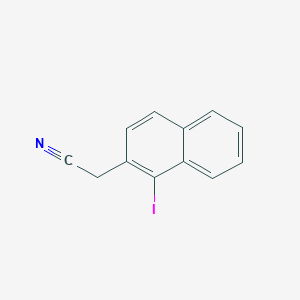
3-Bromo-4-heptylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-heptylbenzoic acid: is an organic compound with the molecular formula C14H19BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a heptyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-heptylbenzoic acid typically involves the bromination of 4-heptylbenzoic acid. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods: For industrial production, the process may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-heptylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The heptyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of heptanoic acid derivatives.
Reduction: Formation of heptylbenzyl alcohols.
Scientific Research Applications
Chemistry: 3-Bromo-4-heptylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Research is ongoing to explore its efficacy in various medical treatments .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of 3-Bromo-4-heptylbenzoic acid involves its interaction with specific molecular targets. The bromine atom and the heptyl group contribute to its reactivity and ability to interact with enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-ethylbenzoic acid
- 3-Bromo-4-hydroxybenzoic acid
Comparison: Compared to its analogs, 3-Bromo-4-heptylbenzoic acid has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The heptyl group provides hydrophobic characteristics, making it more suitable for applications requiring non-polar interactions. Its unique structure allows for specific interactions that are not possible with shorter alkyl chain analogs .
Properties
CAS No. |
81719-19-9 |
|---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
3-bromo-4-heptylbenzoic acid |
InChI |
InChI=1S/C14H19BrO2/c1-2-3-4-5-6-7-11-8-9-12(14(16)17)10-13(11)15/h8-10H,2-7H2,1H3,(H,16,17) |
InChI Key |
ZFTVHRRVPXVVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


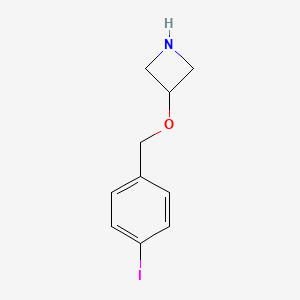

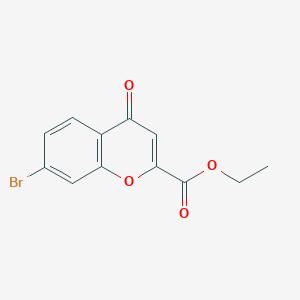





![2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-](/img/structure/B11835220.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)
